molecular formula C23H25N3O B7058009 1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one

1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one

Cat. No.: B7058009
M. Wt: 359.5 g/mol
InChI Key: RTJUMSDPULKTKF-UHFFFAOYSA-N
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Description

1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one is a complex organic compound featuring a pyrrolidine ring, a quinoline moiety, and a phenyl group connected through a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 3-quinolinecarboxaldehyde, which undergoes a reductive amination with an appropriate amine to form the quinolin-3-ylmethylamine.

    Coupling with the Phenyl Group: The quinolin-3-ylmethylamine is then coupled with a 4-bromoacetophenone derivative under basic conditions to form the intermediate compound.

    Introduction of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline or phenyl positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one is not fully understood, but it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The quinoline moiety may play a role in binding to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidin-1-yl-3-phenylpropan-1-one: Lacks the quinoline moiety, potentially resulting in different biological activity.

    3-Quinolinylmethylamine: Contains the quinoline moiety but lacks the pyrrolidine and phenyl groups.

    4-Bromoacetophenone: Used as an intermediate in the synthesis but lacks the pyrrolidine and quinoline moieties.

Uniqueness

1-Pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one is unique due to its combination of a pyrrolidine ring, a quinoline moiety, and a phenyl group, which may confer specific biological activities not seen in simpler analogs. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

1-pyrrolidin-1-yl-3-[4-(quinolin-3-ylmethylamino)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(26-13-3-4-14-26)12-9-18-7-10-21(11-8-18)24-16-19-15-20-5-1-2-6-22(20)25-17-19/h1-2,5-8,10-11,15,17,24H,3-4,9,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUMSDPULKTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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